molecular formula C17H19MgN3O3S B1139132 Esomeprazole magnesium salt

Esomeprazole magnesium salt

カタログ番号: B1139132
分子量: 369.7 g/mol
InChIキー: MQEUGMWHWPYFDD-JIDHJSLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エソメプラゾール(マグネシウム塩)は、胃酸の産生を抑制するプロトンポンプ阻害薬(PPI)です。ネキシウムという商品名で販売されています。 この化合物はオメプラゾールのS-異性体であり、逆流性食道炎(GERD)、消化性潰瘍病、およびゾリンジャー・エリソン症候群などの疾患の治療に使用されます .

準備方法

合成経路と反応条件: エソメプラゾール(マグネシウム塩)の調製には、いくつかのステップが含まれます。

    出発物質: 合成は、4-メトキシ-2-ヒドロキシメチル-3,5-ジメチルピリジンから始まります。

    臭素化: この化合物は臭化水素酸と反応して、4-メトキシ-2-ブロモメチル-3,5-ジメチルピリジンを形成します。

    チオエーテルの形成: 次に、臭素化された化合物は、メタノール中で5-メトキシ-2-[(4-メトキシ-3,5-ジメチル-2-ピリジニル)メチルチオ]-1H-ベンゾイミダゾールと反応させます。

    酸化: 生じた化合物は、D-ジエチル酒石酸、テトラブチルチタネート、および水を使用して酸化されて、エソメプラゾールを形成します。

    塩の形成: 最後に、エソメプラゾールはメトキシドマグネシウムと反応して、エソメプラゾール(マグネシウム塩)を生成します.

工業的生産方法: エソメプラゾール(マグネシウム塩)の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、連続フロー反応器の使用と、高い収率と純度を保証するための高度な精製技術が含まれます .

反応の種類:

    酸化: エソメプラゾールは酸化されて、その活性なスルホキシド型を形成します。

    置換: 合成には、特にチオエーテル結合の形成時に、求核置換反応が含まれます。

一般的な試薬と条件:

    酸化剤: D-ジエチル酒石酸、テトラブチルチタネート。

    溶媒: メタノール、ジクロロメタン。

    触媒: テトラブチルチタネート。

主な生成物:

4. 科学研究への応用

エソメプラゾール(マグネシウム塩)は、科学研究において幅広い用途があります。

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Esomeprazole magnesium is indicated for both the short-term treatment and maintenance of gastroesophageal reflux disease. It aids in healing erosive esophagitis and alleviating symptoms associated with GERD.

  • Erosive Esophagitis : Clinical studies demonstrate that esomeprazole magnesium effectively heals erosive esophagitis, with significant symptom resolution observed within 4 to 8 weeks of treatment .
  • Maintenance Therapy : After initial healing, it is used to maintain symptom resolution and prevent recurrence, although controlled studies for long-term efficacy do not extend beyond six months .

Risk Reduction of NSAID-Associated Gastric Ulcers

Esomeprazole magnesium is prescribed to reduce the incidence of gastric ulcers in patients undergoing continuous nonsteroidal anti-inflammatory drug (NSAID) therapy, particularly in those at higher risk due to age or previous ulcer history .

Treatment of Pathological Hypersecretory Conditions

This compound is also indicated for long-term management of conditions like Zollinger-Ellison syndrome, characterized by excessive gastric acid secretion. Studies show that esomeprazole can effectively control basal acid output in these patients .

Adjunct Therapy for H. pylori Eradication

Esomeprazole magnesium is utilized as part of combination therapy for the eradication of Helicobacter pylori infections, which can lead to peptic ulcers. It enhances the effectiveness of antibiotics by reducing gastric acidity .

Crohn's Disease-Associated Ulcers

While evidence is limited, esomeprazole has been used as an adjunctive treatment for upper gastrointestinal Crohn's disease, particularly in managing peptic ulcers unresponsive to other therapies .

Clinical Efficacy

A randomized controlled trial involving 60 patients compared the efficacy of esomeprazole enteric-coated capsules and esomeprazole magnesium in healing duodenal ulcers. Both forms demonstrated comparable healing rates (100% by week 4) and similar safety profiles .

Vascular Health

Recent research indicates that esomeprazole may enhance vascular relaxation and modulate factors related to placental health, showing promise beyond gastrointestinal applications .

Summary Table of Applications

ApplicationDescriptionDuration/Notes
GERDHealing erosive esophagitis and symptom reliefShort-term (4-8 weeks)
Maintenance of GERDPreventing recurrence after initial healingLong-term (up to 6 months)
NSAID-associated gastric ulcersReducing incidence in at-risk patientsContinuous use during NSAID therapy
Zollinger-Ellison syndromeLong-term management of pathological hypersecretionVaries (80 mg - 240 mg daily)
H. pylori eradicationUsed with antibiotics to enhance eradication effortsCombination therapy
Crohn's disease-associated ulcersAdjunct treatment for unresponsive peptic ulcersLimited evidence

作用機序

エソメプラゾール(マグネシウム塩)は、胃壁細胞のH+/K±ATPase酵素を阻害することで作用します。この酵素は、胃酸産生における最後の段階を担っています。エソメプラゾールは、酵素上のシステインの硫黄水素基に共有結合することによって、酸分泌を効果的に阻害します。 この阻害は不可逆的であり、酸産生を再開するには新しい酵素の合成が必要です .

類似の化合物:

    オメプラゾール: S-異性体とR-異性体のラセミ混合物。

    パンタプラゾール: 同様の作用機序を持つ別のPPI。

    ランソプラゾール: 同様の適応症に使用されるPPI。

比較:

エソメプラゾール(マグネシウム塩)は、その特異的な異性体形のため、より予測可能な薬物動態と、酸関連疾患を持つ患者にとってより良い臨床転帰をもたらす可能性があります。

類似化合物との比較

    Omeprazole: The racemic mixture of S- and R-isomers.

    Pantoprazole: Another PPI with a similar mechanism of action.

    Lansoprazole: A PPI used for similar indications.

Comparison:

Esomeprazole (magnesium salt) stands out due to its specific isomeric form, providing more predictable pharmacokinetics and potentially better clinical outcomes for patients with acid-related disorders.

生物活性

Esomeprazole magnesium salt is a proton pump inhibitor (PPI) primarily used to treat conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

Esomeprazole magnesium exerts its pharmacological effects by irreversibly binding to the H+/K+-ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid secretion, leading to a significant reduction in acid production. The process can be summarized as follows:

  • Binding : Esomeprazole covalently attaches to sulfhydryl groups on the H+/K+-ATPase.
  • Inhibition : This action prevents both basal and stimulated gastric acid secretion.
  • Duration : The antisecretory effect lasts longer than 24 hours due to the irreversible nature of the binding, necessitating new enzyme synthesis for acid secretion to resume .

Pharmacokinetics

Esomeprazole is extensively metabolized in the liver via the cytochrome P450 enzyme system, primarily through the CYP2C19 isoenzyme. Genetic polymorphisms in this enzyme affect drug metabolism, categorizing individuals as "poor" or "extensive" metabolizers. This variability can influence therapeutic outcomes and side effects .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of esomeprazole magnesium in treating various gastrointestinal disorders. A notable clinical trial compared esomeprazole enteric-coated capsules with esomeprazole magnesium for healing duodenal ulcers.

Key Findings from Clinical Trials:

  • Ulcer Healing Rates : At two weeks, healing rates were 86.7% for enteric-coated capsules and 85.2% for esomeprazole magnesium, with both groups achieving 100% healing by four weeks.
  • Symptom Relief : Symptom relief was comparable between groups at both two weeks (90.8% vs. 86.7%) and four weeks (95.2% vs. 93.2%) .

Safety Profile

The safety profile of esomeprazole magnesium has been extensively studied. Common adverse effects include gastrointestinal disturbances, headache, and dizziness. Long-term use may lead to complications such as hypomagnesemia, increased risk of Clostridium difficile infection, and potential impacts on bone health due to decreased calcium absorption .

Case Studies

  • Preeclampsia Treatment : Recent preclinical studies suggest that esomeprazole may reduce sFlt-1 expression in cytotrophoblasts, indicating potential benefits in managing preeclampsia .
  • Bone Health Concerns : A study indicated that chronic use of PPIs like esomeprazole could lead to decreased bone mineral density due to impaired calcium absorption, raising concerns about osteoporosis risk in long-term users .

Comparative Data Table

ParameterEsomeprazole Enteric-CapsuleEsomeprazole Magnesium
Healing Rate at Week 286.7%85.2%
Healing Rate at Week 4100%100%
Symptom Relief at Week 290.8%86.7%
Symptom Relief at Week 495.2%93.2%
Adverse Events Rate16.7%14.8%

特性

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUGMWHWPYFDD-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19MgN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。